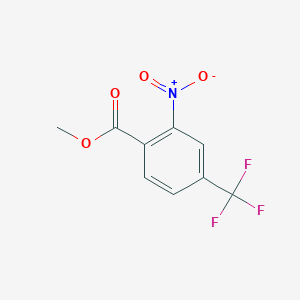

Methyl 2-nitro-4-(trifluoromethyl)benzoate

Descripción general

Descripción

Methyl 2-nitro-4-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6F3NO4. It is a derivative of benzoic acid, characterized by the presence of a nitro group at the 2-position and a trifluoromethyl group at the 4-position. This compound is of significant interest in various fields, including pharmaceuticals and agrochemicals, due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 2-nitro-4-(trifluoromethyl)benzoate involves the hydrolysis of 2-nitro-4-(trifluoromethyl)benzonitrile under basic or acidic conditions to produce 2-nitro-4-(trifluoromethyl)benzamide. This intermediate is then subjected to alcoholysis using a sulfuric acid-methanol solution to yield the desired ester .

Industrial Production Methods

The industrial production of this compound typically follows the same synthetic route as described above. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistent product quality. The use of mild reaction conditions and simple post-treatment steps makes this method suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-nitro-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate the substitution reactions.

Major Products

Reduction: The major product of the reduction reaction is Methyl 2-amino-4-(trifluoromethyl)benzoate.

Substitution: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Chemistry

- Building Block for Synthesis : Methyl 2-nitro-4-(trifluoromethyl)benzoate serves as a vital building block in organic synthesis, facilitating the creation of more complex molecules. Its trifluoromethyl group enhances lipophilicity, allowing for better interaction in various chemical reactions .

2. Biology

- Biochemical Probes : The compound is investigated for its potential as a biochemical probe due to its unique functional groups that can interact with biological systems. Studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting therapeutic applications .

- Antimicrobial Activity : Research has shown that derivatives of this compound can possess significant antimicrobial properties, making it a candidate for developing new antimicrobial agents .

3. Agriculture

- Pesticide Development : this compound is utilized as a pesticide due to its efficacy against various pests. The trifluoromethyl group enhances its ability to penetrate biological membranes, increasing its effectiveness as an insecticide and herbicide .

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial activity of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| This compound | 64 | Escherichia coli |

These findings suggest that this compound may serve as a potential lead in the development of new antimicrobial agents .

Case Study 2: Cytotoxic Effects

In vitro studies have demonstrated that this compound exhibits cytotoxicity against certain cancer cell lines. The mechanism of action involves interaction with specific enzymes or receptors, leading to modulation of biological activity. Further research is needed to elucidate the detailed mechanisms involved .

Mecanismo De Acción

The mechanism of action of Methyl 2-nitro-4-(trifluoromethyl)benzoate depends on its specific application. In the context of its use as a pharmaceutical intermediate, the compound’s effects are mediated through its conversion to active metabolites that interact with specific molecular targets. For example, in the synthesis of TRPV1 receptor antagonists, the compound’s derivatives inhibit the TRPV1 receptor, which is involved in pain sensation .

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 2-nitro-4-(trifluoromethyl)benzoate

- Methyl 2,4-bis(trifluoromethyl)benzoate

- Methyl 2-(trifluoromethyl)benzoate

Uniqueness

This compound is unique due to the presence of both a nitro group and a trifluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity in reduction and substitution reactions, making it a valuable intermediate in the synthesis of various complex molecules .

Actividad Biológica

Methyl 2-nitro-4-(trifluoromethyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a nitro group and a trifluoromethyl group, which influence its chemical behavior and biological interactions. The presence of the nitro group can lead to the formation of reactive intermediates, while the trifluoromethyl group enhances lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The nitro group can undergo reduction to generate reactive species that may interact with cellular components, potentially leading to therapeutic effects or toxicity. The trifluoromethyl moiety contributes to improved pharmacokinetic properties, allowing for better absorption and distribution in biological systems.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Activity : The compound has been investigated for its potential antibacterial properties. Studies have shown that similar compounds with nitro and trifluoromethyl groups can inhibit the growth of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

- Anti-inflammatory Effects : Preliminary investigations suggest that this compound may possess anti-inflammatory properties, although further studies are needed to confirm these effects.

Case Studies and Research Findings

- Antibacterial Studies : A study demonstrated that compounds structurally related to this compound showed strong antibacterial activity against strains such as Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 4 μg/mL .

- Mechanistic Insights : Research into the mechanism of action revealed that the nitro group can be reduced within bacterial cells, leading to the formation of reactive intermediates that disrupt cellular processes .

- Structure-Activity Relationship (SAR) : Studies have indicated that the positioning of functional groups significantly affects the compound's biological activity. For instance, compounds with a trifluoromethyl group in the para position have shown enhanced potency in inhibiting specific enzyme activities compared to their non-fluorinated analogs .

Comparative Analysis of Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Moderate | Potential | Reduction of nitro group forming reactive intermediates |

| Methyl 2-methoxy-5-nitro-4-(trifluoromethyl)benzoate | Strong | Confirmed | Enzyme inhibition via reactive intermediates |

| Dual inhibitors of bacterial topoisomerases | Strong | Not specified | Inhibition of DNA gyrase and topo IV |

Propiedades

IUPAC Name |

methyl 2-nitro-4-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO4/c1-17-8(14)6-3-2-5(9(10,11)12)4-7(6)13(15)16/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYTRZKAYPKZGCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70460955 | |

| Record name | Methyl 2-nitro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

228418-45-9 | |

| Record name | Methyl 2-nitro-4-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70460955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 228418-45-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.